molecular formula C21H26N6O3S B2537090 (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1334369-42-4

(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No.: B2537090
CAS No.: 1334369-42-4
M. Wt: 442.54
InChI Key: QMUPZALMXIOPTP-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methanone group to a piperazine ring substituted with a 3,5-dimethylpyrazole moiety. The pyrazole is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functionality. The piperazine linker enhances solubility and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-14-20(15(2)27(24-14)17-5-10-31(29,30)12-17)25-6-8-26(9-7-25)21(28)16-3-4-18-19(11-16)23-13-22-18/h3-4,11,13,17H,5-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUPZALMXIOPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone represents a complex structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.

1. Structure and Synthesis

The compound features a benzimidazole core linked to a piperazine derivative, which is further substituted by a pyrazole moiety. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications.

Table 1: Key Structural Components

ComponentDescription
BenzimidazoleA bicyclic structure known for various biological activities.
PiperazineA six-membered ring that can enhance solubility and bioavailability.
PyrazoleOften associated with anti-inflammatory and anticancer properties.
TetrahydrothiophenContributes to the compound's unique electronic properties.

2.1 Anticancer Properties

Recent studies have suggested that compounds containing benzimidazole and pyrazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of BET bromodomains, which are implicated in cancer progression. The compound was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by downregulating c-Myc expression, a key regulator in cancer cell proliferation .

2.2 Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of serine/threonine kinases, particularly ALK5 (activin receptor-like kinase 5). Inhibiting such pathways can be beneficial in treating fibrotic diseases and certain cancers .

3. Pharmacokinetics and Toxicology

In vivo studies have indicated favorable pharmacokinetic profiles for similar compounds in the series, with acceptable tolerability in mouse models . However, detailed toxicological assessments are necessary to fully understand the safety profile of this specific compound.

Case Study 1: BET Inhibition

A study focused on a derivative of benzimidazole showed promising results as a BET inhibitor with selectivity against BRD4, leading to reduced tumor growth in xenograft models .

Case Study 2: ALK5 Inhibition

In another investigation, similar pyrazole derivatives were shown to effectively inhibit ALK5 activity, suggesting potential therapeutic applications in fibrosis .

5. Conclusion

The compound This compound demonstrates significant promise in various biological activities, primarily through its anticancer properties and enzyme inhibition capabilities. Further research is warranted to explore its full therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Key comparisons are summarized in Table 1 and elaborated thereafter.

Table 1: Comparison with Similar Compounds

Compound Name/Structure Core Features Key Substituents/Modifications Biological Activity Reference
Target Compound Benzimidazole + pyrazole + piperazine 1,1-Dioxidotetrahydrothiophen-3-yl, 3,5-dimethylpyrazole Not explicitly reported (inference: antimicrobial/kinase inhibition) N/A
1-(4-(Substituted alkenyl)phenyl)-4-(1-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)ethyl)-5-methyl-1H-pyrazole Pyrazole + imidazole Alkenylphenyl, hydrazonoethyl Antimicrobial (Gram-positive bacteria)
4-(4-Arylidene-5-oxo-2-phenylimidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Imidazole + pyrazole Arylidene, 5-oxo Growth inhibitory (broad-spectrum microbes)
1-Benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles Pyrazole + benzimidazole Benzoyl, benzylidene Antimicrobial (fungal strains)
3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Benzimidazole + pyrazole + thiophene Methylthio, cyano Not explicitly reported (inference: kinase inhibition)
I-BET469 (5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one) Benzimidazole + pyridine Morpholino, dimethoxypropan-2-yl BET bromodomain inhibition (anticancer)

Structural Analogies and Functional Differences

  • Pyrazole-Imidazole Hybrids : Compounds like those in and share the pyrazole-imidazole backbone but lack the piperazine linker and sulfone group. The absence of these features correlates with reduced bioavailability and narrower antimicrobial spectra compared to the target compound’s inferred profile .
  • Benzimidazole Derivatives : The compound in incorporates a benzimidazole-pyrazole-thiophene scaffold. While its methylthio group enhances lipophilicity, the target compound’s sulfone group may improve solubility and metabolic stability .
  • Piperazine-Linked Compounds : I-BET469 uses a pyridine-piperazine framework for BET inhibition. The target compound’s benzimidazole-piperazine-pyrazole architecture could similarly target protein-protein interactions but with distinct selectivity due to the sulfone and dimethylpyrazole groups.

Pharmacological Implications

  • Antimicrobial Activity : Pyrazole-imidazole hybrids in show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The target compound’s sulfone group may enhance potency by disrupting microbial membrane integrity or enzyme function .
  • Kinase/Bromodomain Inhibition: The thiophene-carboxamide in and the morpholino group in are critical for kinase/bromodomain binding. The target compound’s dimethylpyrazole and sulfone groups could similarly modulate ATP-binding pockets or allosteric sites .

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